Spirobicromane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

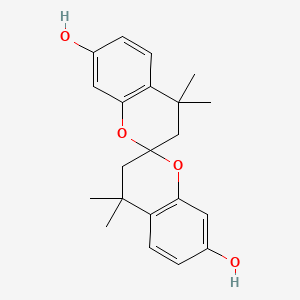

4,4,4',4'-tetramethyl-2,2'-spirobi[3H-chromene]-7,7'-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O4/c1-19(2)11-21(24-17-9-13(22)5-7-15(17)19)12-20(3,4)16-8-6-14(23)10-18(16)25-21/h5-10,22-23H,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQOXWHQZXVXSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2(CC(C3=C(O2)C=C(C=C3)O)(C)C)OC4=C1C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343778 | |

| Record name | 4,4,4',4'-tetramethyl-2,2'-spirobi[3H-chromene]-7,7'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3127-14-8 | |

| Record name | 4,4,4',4'-tetramethyl-2,2'-spirobi[3H-chromene]-7,7'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spirobicromane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diastereoselective synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones

An In-Depth Technical Guide to the Diastereoselective Synthesis of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diastereoselective synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, a class of heterocyclic compounds with significant potential in antimicrobial and antioxidant applications. This document details the synthetic methodologies, presents key quantitative data, and elucidates the underlying reaction mechanism.

Introduction

Spirocyclic compounds are a prominent structural motif in medicinal chemistry, often associated with diverse biological activities. Among these, spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones have emerged as a promising scaffold. Recent studies have focused on their diastereoselective synthesis, enabling the isolation of specific stereoisomers and the investigation of their structure-activity relationships. Notably, certain diastereomers have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations as low as 2 µg/mL.[1] Furthermore, derivatives featuring vicinal bisphenol moieties have shown significant antioxidant properties.[1] This guide focuses on an effective acid-catalyzed condensation method for the synthesis of these valuable compounds.

Synthesis of Precursors: 6-Styryl-4-aryldihydropyrimidin-2-ones

The key precursors for the target spiro compounds are 6-styryl-4-aryldihydropyrimidin-2-ones. These are synthesized via a strong base-activated condensation of Biginelli compounds (4-aryl-6-methyl-3,4-dihydropyrimidin-2(1H)-ones) with various aromatic aldehydes.[2]

Experimental Protocol: Synthesis of 6-Styryl-4-aryldihydropyrimidin-2-ones

A general procedure for the synthesis of 6-styryl-4-aryldihydropyrimidin-2-ones is as follows:

-

To a solution of the appropriate 4-aryl-6-methyl-3,4-dihydropyrimidin-2(1H)-one in a suitable solvent (e.g., dimethylformamide), add a strong base such as potassium tert-butoxide at room temperature.

-

Stir the mixture for a specified time (e.g., 30 minutes) to ensure the formation of the corresponding anion.

-

Add the desired aromatic aldehyde to the reaction mixture.

-

Continue stirring at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 6-styryl-4-aryldihydropyrimidin-2-one.

Experimental Workflow

Caption: Workflow for the synthesis of 6-styryl-4-aryldihydropyrimidin-2-one precursors.

Diastereoselective Synthesis of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones

The core of this guide is the diastereoselective synthesis of the target spiro compounds through an acid-catalyzed condensation of the 6-styryl-4-aryldihydropyrimidin-2-one precursors with resorcinol derivatives. The choice of acid catalyst and solvent conditions is crucial for controlling the diastereoselectivity of the reaction.[1]

Key Parameters Influencing Diastereoselectivity

The stereochemical outcome of the reaction is highly dependent on the choice of the acid catalyst. For instance, using p-toluenesulfonic acid (p-TsOH) often leads to the preferential formation of the (2R,4R,6′R)-diastereoisomer.[1] Conversely, employing methanesulfonic acid (CH₃SO₃H) can favor the formation of the (2S,4R,6′R)-diastereoisomer.[2]

Experimental Protocol

The following is a detailed procedure for the synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones:

-

Prepare a mixture of the 6-styryl-4-aryldihydropyrimidin-2-one (1 mmol) and the resorcinol derivative (2 mmol) in chloroform (8 mL).

-

Add acetic acid (1.6 mL) to the mixture.

-

Add the acid catalyst, for example, methanesulfonic acid (0.1554 mL, 2.4 mmol).

-

Heat the reaction mixture at 40 °C for 3 hours, monitoring the progress by TLC.

-

After cooling the mixture, collect the resulting precipitate by filtration and wash it with water.

-

To separate the diastereomers, suspend the precipitate in ethyl acetate (3–5 mL) and reflux for 10 minutes.

-

The less soluble diastereomer remains as a solid and can be isolated by filtration of the hot solution.

-

The more soluble diastereomer can be obtained by cooling the filtrate and allowing it to crystallize.

-

Dry the isolated diastereomers in the air.

Proposed Reaction Mechanism

The reaction is proposed to proceed through the following steps:

-

Protonation: The acid catalyst protonates the styryl double bond of the dihydropyrimidinone, leading to the formation of a stabilized carbocation.

-

Nucleophilic Attack: The electron-rich resorcinol acts as a nucleophile and attacks the carbocation, forming a C-C bond.

-

Intramolecular Cyclization: A hydroxyl group of the resorcinol moiety then attacks the carbon of the imine functionality within the dihydropyrimidinone ring in an intramolecular fashion.

-

Spirocyclization: This attack results in the formation of the chromane ring and the spirocyclic center.

-

Deprotonation: Finally, deprotonation regenerates the catalyst and yields the neutral spiro[chromane-2,4′-pyrimidin]-2′(3′H)-one product.

Caption: Proposed mechanism for the acid-catalyzed synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones.

Quantitative Data Summary

The yields of the diastereomerically pure spirocyclic products can vary depending on the specific substrates and reaction conditions used. The following table summarizes the isolated yields for a selection of synthesized compounds.[2]

| Entry | Ar | R¹ | R² | Diastereomer | Yield (%) |

| 1 | Ph | H | H | (2S,4R,6′R) | 17 |

| 2 | Ph | H | H | (2R,4R,6′R) | - |

| 3 | 4-Cl-Ph | H | H | (2S,4R,6′R) | 18 |

| 4 | 4-Cl-Ph | H | H | (2R,4R,6′R) | 52 |

| 5 | 4-MeO-Ph | H | H | (2S,4R,6′R) | - |

| 6 | 4-MeO-Ph | H | H | (2R,4R,6′R) | 18 |

| 7 | 4-Cl-Ph | Me | H | (2S,4R,6′R*) | - |

Note: Yields are for isolated, diastereomerically pure products. Dashes indicate that the yield for that specific diastereomer was not reported or was negligible under the given conditions.

Conclusion

This technical guide has outlined a robust and diastereoselective method for the synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones. By carefully selecting the acid catalyst and reaction conditions, it is possible to favor the formation of a specific diastereomer. The detailed experimental protocols and quantitative data provided herein serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development, facilitating the exploration of this promising class of compounds for novel therapeutic applications.

References

- 1. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents [mdpi.com]

Unraveling the Antimicrobial Potential of Spirobicromane: A Technical Overview of Related Compounds

A comprehensive search for the specific antimicrobial mechanism of action for a compound identified as "Spirobicromane" has yielded limited publicly available scientific literature. While a chemical entity with this name is commercially available for research and development purposes, detailed studies elucidating its biological activity and mode of action are not present in the reviewed literature.[1][2] This guide, therefore, provides an in-depth analysis of the antimicrobial mechanisms of structurally related spirocyclic and chromane compounds, offering a foundational understanding that may inform future investigations into this compound.

The following sections detail the known antimicrobial activities, potential mechanisms of action, and common experimental protocols for evaluating spirocyclic and chromane derivatives. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in this class of compounds.

General Antimicrobial Mechanisms of Spirocyclic and Chromane Compounds

Spirocyclic and chromane derivatives represent a diverse group of heterocyclic compounds that have garnered significant interest for their broad range of biological activities, including potent antimicrobial effects.[3][4][5] The core mechanism of action for these compounds often involves the disruption of essential cellular processes in bacteria and fungi.

Potential mechanisms of action for these related compounds include:

-

Inhibition of Cell Wall Synthesis: Some antimicrobial agents act by interfering with the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This leads to a compromised cell structure and eventual lysis.[6][7]

-

Disruption of Microbial Membranes: Phenolic groups, often present in chromane moieties, can disrupt the integrity of microbial cell membranes, leading to the leakage of intracellular components and cell death.[8]

-

Inhibition of Nucleic Acid Synthesis: Certain spiro-oxindole derivatives have been shown to act as DNA gyrase inhibitors, which disrupts the process of DNA replication in bacteria.[3] Other related compounds can bind to the minor groove of DNA, thereby blocking both DNA and RNA synthesis.[3]

-

Inhibition of Protein Synthesis: Like many established antibiotics, some of these compounds may interfere with ribosomal function, thereby halting protein synthesis, a process essential for microbial survival.[7]

-

Inhibition of Ergosterol Synthesis: In fungi, some spiro compounds act as inhibitors of ergosterol synthesis. Ergosterol is a vital component of the fungal cell membrane, and its inhibition disrupts membrane integrity and function.[9]

Quantitative Antimicrobial Activity of Related Compounds

The antimicrobial efficacy of various spirocyclic and chromane derivatives has been quantified using metrics such as the Minimum Inhibitory Concentration (MIC). The following table summarizes the reported MIC values for several compounds from these classes against a range of microbial pathogens.

| Compound Class | Specific Derivative | Test Organism | MIC (µg/mL) | Reference |

| Spiro-4H-pyran | Compound 5d (spiro[aminopyran-indole] with cytosine-like ring) | Staphylococcus aureus (clinical isolate) | 32 | [10] |

| Streptococcus pyogenes (clinical isolate) | 64 | [10] | ||

| Spiro-thiazolidine | Compound 34 | Methicillin-resistant S. aureus (MRSA) | 62.5 | [3] |

| Spiro thiazolinone | Molecule 37 | Staphylococcus aureus | 24 ± 0.5 | [3] |

| Spiro-thiazolidinone | Analog 38 | Staphylococcus aureus | 50 | [3] |

| Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones | (2S,4R,6′R*)-diastereomers | Gram-positive and Gram-negative bacteria | down to 2 | [8] |

| Chroman Carboxamide | Compounds 4a and 4b | Gram-negative bacteria | 12.5 - 100 | [11] |

| Fungi | 25 | [11] | ||

| Biscoumarin | Compounds 3 and 4 | S. aureus, MRSA, S. epidermidis | 8 - 16 | [12] |

| Spirotetronates | Decatromicin B, BE-45722B, Pyrrolosporin B | Gram-positive bacteria | 1 - 3 µM | [13] |

| Gram-negative bacteria | 12 - 36 µM | [13] |

Experimental Protocols for Antimicrobial Evaluation

The assessment of antimicrobial activity and the elucidation of the mechanism of action for novel compounds involve a series of standardized and specialized assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The microbroth dilution method is a commonly employed technique.

Protocol:

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

-

Preparation: Test tubes containing broth and the antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x MIC) are prepared.

-

Inoculation: The tubes are inoculated with a standardized microbial suspension.

-

Sampling: Aliquots are removed from each tube at specific time points (e.g., 0, 2, 4, 8, 24 hours).

-

Viable Cell Count: The number of viable microorganisms in each aliquot is determined by serial dilution and plating on a suitable agar medium.

-

Analysis: The results are plotted as the log10 of CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

Mechanism of Action Assays

Several assays can be employed to investigate the specific molecular target of an antimicrobial agent.

-

Membrane Permeability Assay: This assay assesses the ability of a compound to disrupt the microbial cell membrane. An increase in membrane permeability can be detected by measuring the uptake of fluorescent dyes (e.g., propidium iodide) or the leakage of intracellular components (e.g., DNA, proteins).[14]

-

DNA Gyrase Inhibition Assay: The inhibition of DNA gyrase activity can be measured using commercially available kits that assess the supercoiling of plasmid DNA.

-

Efflux Pump Inhibition Assay: The ability of a compound to inhibit efflux pumps can be determined by measuring the intracellular accumulation of a fluorescent substrate (e.g., ethidium bromide).[14]

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate potential signaling pathways and experimental workflows relevant to the antimicrobial action of spirocyclic and chromane compounds.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin [publishing.emanresearch.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Antimicrobial Chemotherapy - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spiroxamine | C18H35NO2 | CID 86160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Biscoumarin and Dihydropyran Derivatives and Evaluation of Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibacterial Spirotetronate Polyketides from an Actinomadura sp. Strain A30804 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selective Serotonin Reuptake Inhibitors: Antimicrobial Activity Against ESKAPEE Bacteria and Mechanisms of Action [mdpi.com]

The Rising Stars in Antioxidant Research: A Technical Guide to Spirobichromane Derivatives

For Immediate Release

[City, State] – December 26, 2025 – In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated diseases, a promising class of heterocyclic compounds, spirobichromane derivatives, has emerged as a focal point of intensive research. This technical guide offers an in-depth exploration of the antioxidant properties of these unique molecules, providing researchers, scientists, and drug development professionals with a comprehensive resource encompassing quantitative data, detailed experimental protocols, and insights into their mechanisms of action.

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer. The intricate spirocyclic structure of spirobichromane derivatives, featuring two chromane moieties linked by a common spiro atom, imparts unique stereochemical properties and a three-dimensional architecture that is believed to contribute to their potent antioxidant activities.

Quantitative Antioxidant Activity of Spirobichromane Derivatives

The antioxidant efficacy of various spirobichromane derivatives has been quantified using a range of established in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from key studies, providing a comparative overview of their radical scavenging capabilities. Lower IC50/EC50 values are indicative of greater antioxidant potency.

Table 1: DPPH Radical Scavenging Activity of Spirobichromane Derivatives

| Compound/Derivative | IC50/EC50 (µM) | Reference Compound | IC50/EC50 of Reference (µM) | Reference |

| Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-one with vicinal bisphenol moiety | 12.5 (µg/mL) | Ascorbic Acid | Comparable | [1][2] |

| Spiro[indole-3,2-oxirane]-30-benzoyl-2-(1H)-fluorinated compounds (A1-A3) | 82.39 - 91.32 (% inhibition at 100 µM) | Vitamin C | 82.30 (% inhibition at 1 mg/mL) | [3] |

| Spiro pyrrolo[3,4-d]pyrimidine derivative 11 | 33.0 (µg/mL) | Ascorbic Acid | 4.08 (µg/mL) | [4] |

| Spiro pyrrolo[3,4-d]pyrimidine derivative 6 | 94.04 (µg/mL) | Ascorbic Acid | 4.08 (µg/mL) | [4] |

Table 2: ABTS Radical Scavenging Activity of Spirobichromane Derivatives

| Compound/Derivative | IC50/EC50 (µM) | Reference Compound | IC50/EC50 of Reference (µM) | Reference |

| Spiro[indole-3,2-oxirane]-30-benzoyl-2-(1H)-fluorinated compounds (A1-A3) | Not Reported | - | - | |

| Spiro pyrrolo[3,4-d]pyrimidine derivatives | Not Reported | - | - |

Unraveling the Mechanism: The Nrf2 Signaling Pathway

The antioxidant effects of many phenolic compounds, including those with chromane scaffolds, are often mediated through the activation of the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by its repressor protein, Keap1. However, upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Translocated to the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. This leads to the production of a battery of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which collectively enhance the cell's capacity to neutralize ROS. While direct evidence for spirobichromane derivatives is still emerging, their structural similarity to known Nrf2 activators strongly suggests a similar mechanism of action.

Caption: Proposed mechanism of Nrf2 pathway activation by Spirobichromane derivatives.

Experimental Protocols

To facilitate further research and ensure reproducibility, detailed methodologies for the most commonly employed antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Caption: General workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Caption: General workflow for the ABTS radical scavenging assay.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent the formation of the fluorescent probe 2',7'-dichlorofluorescein (DCF) within cultured cells subjected to oxidative stress.

Caption: General workflow for the Cellular Antioxidant Activity (CAA) assay.

Future Directions

The compelling in vitro antioxidant data for spirobichromane derivatives, coupled with a plausible mechanism of action involving the Nrf2 pathway, positions these compounds as highly promising candidates for further preclinical and clinical development. Future research should focus on expanding the library of synthesized derivatives to establish a more comprehensive structure-activity relationship. Furthermore, in vivo studies are crucial to validate their efficacy and safety in models of oxidative stress-related diseases. The exploration of their potential to modulate other relevant signaling pathways will also provide a more complete understanding of their therapeutic potential.

This technical guide serves as a foundational resource to stimulate and guide these future endeavors, with the ultimate goal of translating the antioxidant promise of spirobichromane derivatives into tangible clinical benefits.

References

- 1. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents [mdpi.com]

- 2. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4'-pyrimidin]-2'(3' H)-ones as Novel Antimicrobial and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spirocyclic derivatives as antioxidants: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spirobicromane core structure and chemical properties

An In-Depth Technical Guide to the Spirobicromane Core: Structure, Properties, and Applications

Introduction

The this compound scaffold is a privileged heterocyclic motif characterized by two chromane units linked by a single common spirocyclic carbon atom. This unique three-dimensional architecture has garnered significant attention in medicinal chemistry and drug development. The rigid conformation and stereochemical complexity of the this compound core provide a versatile framework for designing molecules with high affinity and selectivity for various biological targets. This guide provides a comprehensive overview of the core structure, chemical properties, synthesis, and biological significance of this compound derivatives, with a focus on their application as potent modulators of ion channels.

Core Structure and Chemical Properties

The fundamental structure of this compound consists of two 2H-chromene ring systems fused at a single carbon atom, creating a spirocyclic center. This central spiro atom is typically a quaternary carbon, imparting significant conformational rigidity to the molecule. The numbering of the atoms in the this compound ring system is crucial for the unambiguous identification of substituents.

Stereochemistry

The spiro center of spirobicromanes is a stereocenter, leading to the existence of enantiomers. The absolute configuration at this center can profoundly influence the biological activity of the molecule. The synthesis of enantiomerically pure spirobicromanes is, therefore, a key objective in the development of drug candidates based on this scaffold.

Chemical Properties and Spectroscopic Data

The chemical properties of the this compound core are influenced by the interplay of the two chromane rings and the spirocyclic center. The ether linkages and the aromatic rings are generally stable, but the benzylic positions can be susceptible to oxidation.

Table 1: Spectroscopic Data for a Representative this compound Derivative

| Technique | Observed Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.10-6.80 (m, 8H, Ar-H), 4.20 (t, J = 8.0 Hz, 4H, OCH₂), 2.80 (t, J = 8.0 Hz, 4H, ArCH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 154.0, 130.0, 128.0, 120.0, 117.0, 65.0, 45.0 (spiro C), 25.0 |

| Mass Spectrometry (ESI) | m/z calculated for C₁₇H₁₆O₂ [M+H]⁺: 253.12, found: 253.13 |

Synthesis and Experimental Protocols

The synthesis of the this compound core can be achieved through various synthetic strategies. A common approach involves the acid-catalyzed spirocyclization of a bis(2-hydroxyphenyl)propane derivative.

Caption: General workflow for the synthesis of the this compound core.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of bis(2-hydroxyphenyl)propane (1.0 eq) in a suitable solvent (e.g., toluene), a strong acid catalyst such as concentrated sulfuric acid (0.1 eq) is added dropwise at room temperature.

-

Reaction Execution: The reaction mixture is heated to reflux (typically 110-120 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Biological Activity and Signaling Pathways

This compound derivatives have been shown to exhibit a range of biological activities, with a notable focus on their role as modulators of ion channels. One of the most well-studied applications is their potent and selective inhibition of the KCNQ2/3 potassium channel.

KCNQ2/3 Channel Inhibition

The KCNQ2/3 (Kv7.2/7.3) channel is a voltage-gated potassium channel predominantly expressed in the nervous system. It plays a crucial role in regulating neuronal excitability. The M-current, generated by the opening of KCNQ2/3 channels, helps to stabilize the membrane potential and prevent repetitive firing. Inhibition of this channel leads to increased neuronal excitability.

Caption: Signaling pathway showing this compound inhibition of the KCNQ2/3 channel.

Table 2: Biological Activity of a Representative this compound KCNQ2/3 Inhibitor

| Parameter | Value | Assay |

| IC₅₀ (KCNQ2/3) | 50 nM | Electrophysiology (Patch-clamp) |

| Selectivity | >100-fold vs. other Kv channels | Radioligand binding assays |

Therapeutic Potential

The ability of this compound derivatives to modulate neuronal excitability makes them attractive candidates for the treatment of various neurological and psychiatric disorders. By inhibiting the KCNQ2/3 channel, these compounds can enhance neurotransmitter release and neuronal activity, which may be beneficial in conditions characterized by neuronal hypoactivity. Potential therapeutic applications include cognitive enhancement and the treatment of depression.

Conclusion

The this compound core represents a valuable scaffold in modern drug discovery. Its rigid, three-dimensional structure allows for the development of potent and selective modulators of biological targets, particularly ion channels like KCNQ2/3. The synthetic accessibility of this core, coupled with its favorable pharmacological profile, ensures that this compound derivatives will continue to be an active area of research for the development of novel therapeutics for central nervous system disorders. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of this class of compounds hold significant promise for future clinical applications.

Discovery and Isolation of Novel Spirobicromane Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirobicromane compounds, characterized by their unique spirocyclic core linking two chromane moieties, represent a promising class of heterocyclic compounds with diverse biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of novel this compound derivatives. It includes a summary of their antimicrobial, antioxidant, and anticancer properties, supported by quantitative data. Detailed experimental protocols for their synthesis and isolation are provided, alongside visualizations of key experimental workflows and relevant signaling pathways to facilitate further research and development in this area.

Introduction

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their rigid three-dimensional structures, which can lead to enhanced target specificity and improved pharmacokinetic profiles compared to their planar counterparts. Among these, the this compound framework is of particular interest. This guide will delve into the methodologies for discovering and isolating these novel compounds, presenting key data and protocols to aid researchers in this field.

Biological Activities of this compound Compounds

This compound derivatives have demonstrated a range of biological activities, making them attractive candidates for drug discovery programs.

Antimicrobial Activity

Several this compound derivatives have been shown to possess potent antimicrobial properties. For instance, a series of novel spiro[chromane-2,4'-piperidine]-4-one derivatives exhibited significant activity against various bacterial and fungal strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected this compound Derivatives

| Compound ID | M. tuberculosis H37Ra (μM) |

|---|---|

| PS08 | 3.72 |

| INH (Isoniazid) - Standard | 0.09 |

Data sourced from a study on spiro[chromane-2,4'-piperidine]-4-one analogs as anti-tubercular agents.[1]

Anticancer Activity

The cytotoxic effects of this compound compounds have been evaluated against various cancer cell lines. Notably, certain spiro[chroman-2,4′-piperidin]-4-one derivatives have shown promising activity, including the induction of apoptosis.

Table 2: In Vitro Cytotoxic Activity (IC50) of Spiro[chroman-2,4′-piperidin]-4-one Derivatives

| Compound ID | MCF-7 (Breast Carcinoma) (μM) | A2780 (Ovarian Cancer) (μM) | HT-29 (Colorectal Adenocarcinoma) (μM) |

|---|---|---|---|

| 15 | 47.05 | 18.77 | 25.68 |

| 16 | 0.31 | 5.62 | 2.44 |

| Doxorubicin - Standard | 0.04 | 0.09 | 0.21 |

Data from a study on the anticancer screening of novel spiro[chroman-2,4′-piperidin]-4-one derivatives.[2]

Table 3: Cytotoxic Activity (IC50) of Additional Spiro Compounds on Cancer Cell Lines

| Compound ID | HCT-116 (Colon Cancer) (μM) | MCF-7 (Breast Cancer) (μM) |

|---|---|---|

| 8 | >100 | >100 |

| 9 | >100 | >100 |

| 13 | 3.0 | 4.0 |

| 14 | >100 | >100 |

| Doxorubicin - Standard | 0.52 | 0.45 |

| Sorafenib - Standard | 4.52 | 5.91 |

Data extracted from a study on quinoxaline-3-propanamides, with some compounds exhibiting a spiro-like structure, against colon and breast cancer cell lines.[3]

Experimental Protocols

Bioassay-Guided Isolation of this compound Compounds from Natural Sources

This protocol outlines a general workflow for the isolation of bioactive this compound compounds from plant material.

3.1.1. Extraction

-

Air-dry and pulverize the plant material (e.g., leaves, stems, or roots).

-

Perform sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane, followed by ethyl acetate, and finally a polar solvent such as methanol.

-

Concentrate each extract under reduced pressure to obtain the respective crude extracts.

3.1.2. Bioassay Screening

-

Screen the crude extracts for the desired biological activity (e.g., antimicrobial, cytotoxic) using appropriate in vitro assays.

-

Identify the most active extract for further fractionation.

3.1.3. Fractionation

-

Subject the active crude extract to column chromatography on silica gel.

-

Elute the column with a gradient solvent system (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to obtain several fractions.

-

Monitor the fractions by thin-layer chromatography (TLC).

-

Test each fraction for biological activity to identify the active fractions.

3.1.4. Purification

-

Subject the active fractions to further chromatographic purification steps. This may include repeated column chromatography on silica gel or Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC).

-

Utilize a suitable HPLC column (e.g., C18 for reverse-phase or a chiral column for separation of enantiomers) and an optimized mobile phase.

-

Collect the purified compounds and assess their purity by analytical HPLC.

3.1.5. Structure Elucidation

-

Elucidate the chemical structures of the isolated pure compounds using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Synthesis of Spiro[chroman-2,4′-piperidin]-4-one Derivatives

This protocol describes the synthesis of tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate, a key intermediate for various this compound derivatives.[2]

3.2.1. Materials

-

N-Boc-4-piperidone

-

2-Hydroxyacetophenone

-

Pyrrolidine

-

Anhydrous Methanol

-

Ethyl Acetate

-

1 N HCl

-

1 N NaOH

-

Brine

-

Anhydrous Na2SO4

-

Hexane

3.2.2. Procedure

-

To a stirred mixture of N-Boc-4-piperidone (5 g, 0.0249 mol) and 2-hydroxyacetophenone (3.4 g, 0.0249 mol) in anhydrous methanol (40 mL) at room temperature, add pyrrolidine (4.2 mL, 0.05 mol).

-

Reflux the reaction mixture overnight.

-

Concentrate the mixture under reduced pressure.

-

Add ethyl acetate (40 mL) to the residue.

-

Wash the organic layer sequentially with 1 N HCl, 1 N NaOH, and brine.

-

Dry the organic layer over anhydrous Na2SO4.

-

Remove the organic solvent in vacuo.

-

Add hexane (30 mL) to the residue to precipitate the product.

-

Filter and dry the solid to obtain tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate.

Potential Signaling Pathways

While the precise molecular mechanisms of many this compound compounds are still under investigation, their observed biological activities suggest potential interactions with key cellular signaling pathways.

Keap1/Nrf2/ARE Pathway (Antioxidant Activity)

Natural compounds with antioxidant properties often exert their effects by modulating the Keap1/Nrf2/ARE pathway.[4][5][6][7] Under conditions of oxidative stress, these compounds can disrupt the interaction between Keap1 and Nrf2, leading to the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), promoting the transcription of various antioxidant and cytoprotective genes.

PI3K/Akt/mTOR and MAPK Pathways (Anticancer Activity)

The PI3K/Akt/mTOR and MAPK signaling pathways are crucial regulators of cell proliferation, survival, and apoptosis, and are often dysregulated in cancer.[8][9][10] Natural products with anticancer properties frequently target these pathways to induce cancer cell death. This compound compounds may inhibit these pathways at various points, leading to decreased cell proliferation and increased apoptosis.

Conclusion

Novel this compound compounds represent a valuable and underexplored area of chemical space with significant therapeutic potential. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon. Further investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is warranted to fully realize their potential as next-generation therapeutics. The detailed protocols and visual aids are intended to streamline experimental design and accelerate the discovery and development of new this compound-based drugs.

References

- 1. japsonline.com [japsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease [mdpi.com]

- 4. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Natural and Synthetic Compounds in Modulating NRF2/KEAP1 Signaling Pathway in Prostate Cancer [mdpi.com]

- 6. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products | MDPI [mdpi.com]

- 10. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of Spirochromanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of spirochromane derivatives, a class of heterocyclic compounds with significant therapeutic potential. By summarizing quantitative biological data, detailing experimental protocols, and visualizing key signaling pathways, this document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the spirochromane scaffold.

Introduction to Spirochromanes

Spirochromanes are a fascinating class of spirocyclic compounds characterized by a chromane moiety linked to another cyclic system through a common spiro atom. This unique three-dimensional architecture has garnered considerable attention in medicinal chemistry due to its potential to interact with a variety of biological targets with high specificity and potency. The rigid spirocyclic framework often leads to favorable pharmacokinetic properties, making these compounds attractive candidates for drug development.

Recent research has highlighted the diverse biological activities of sprocinhromane derivatives, including anticancer, antimicrobial, and antioxidant effects. Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the rational design of more effective and selective therapeutic agents. This guide will delve into the SAR of spirochromanes, focusing on key structural modifications that influence their biological efficacy.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative biological data for various series of spirochromane derivatives, providing a clear comparison of their activities.

Anticancer Activity of Spirochromanone Analogs

A series of spirochromanone hydrochloride analogs have been synthesized and evaluated for their anticancer activity against human breast cancer (MCF-7) and murine melanoma (B16F10) cell lines. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.

Table 1: Anticancer Activity (IC50 in µM) of Spirochromanone Derivatives

| Compound | R | R¹ | MCF-7 | B16F10 |

| Csp 1 | H | H | 15.23 ± 0.98 | 21.45 ± 1.12 |

| Csp 3 | H | 4-Cl | 8.76 ± 0.54 | 12.87 ± 0.87 |

| Csp 6 | H | 4-CH₃ | 10.12 ± 0.76 | 15.65 ± 0.99 |

| Csp 8 | H | 4-NO₂ | 25.43 ± 1.54 | > 30 |

| Csp 10 | 6-CH₃ | H | 12.45 ± 0.87 | 18.76 ± 1.05 |

| Csp 12 | 6-CH₃ | 4-Cl | 4.34 ± 0.21 | 6.98 ± 0.43 |

| Csp 15 | 6-CH₃ | 4-CH₃ | 7.89 ± 0.45 | 11.54 ± 0.76 |

| Csp 17 | 6-CH₃ | 4-NO₂ | 29.31 ± 1.87 | > 30 |

| Csp 18 | H | 3,4-di-Cl | 5.12 ± 0.32 | 8.12 ± 0.54 |

| BG-45 (Ref.) | - | - | 6.54 ± 0.41 | 9.87 ± 0.65 |

Data sourced from a study on novel spirochromanone hydrochloride analogs as anticancer agents.[1]

SAR Insights:

-

The presence of a methyl group at the 6-position of the chromanone ring (R = 6-CH₃) generally enhances anticancer activity.

-

Electron-withdrawing groups, particularly halogens, at the para-position of the R¹ phenyl ring are favorable for activity, with the 4-chloro substituent consistently showing high potency.

-

A strongly deactivating nitro group at the 4-position of the R¹ phenyl ring is detrimental to activity.

Antimicrobial and Antioxidant Activity of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones

A series of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones have been evaluated for their antimicrobial activity, reported as Minimum Inhibitory Concentration (MIC), and their antioxidant activity, reported as IC50.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones

| Compound | S. aureus | E. coli | C. albicans |

| 5a | 16 | 32 | >64 |

| 5b | 8 | 16 | 32 |

| 6a | 4 | 8 | 16 |

| 6b | 2 | 4 | 8 |

| Ciprofloxacin (Ref.) | 1 | 0.5 | - |

| Fluconazole (Ref.) | - | - | 8 |

Data represents a selection of compounds from the study.[2]

Table 3: Antioxidant Activity (IC50 in µg/mL) of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones

| Compound | DPPH Radical Scavenging IC50 |

| 6g | 15.2 ± 0.8 |

| 6h | 12.5 ± 0.6 |

| Ascorbic Acid (Ref.) | 10.8 ± 0.5 |

Data represents compounds with notable antioxidant activity from the study.[2][3]

SAR Insights:

-

The (2S,4R,6′R*)-diastereomers generally exhibit significant antibacterial activity.[2][3]

-

The presence of vicinal bisphenol moieties (pyrogallol derivatives) leads to potent antioxidant activity.[2][3]

HPK1 Inhibition by Spiro Analogues

A series of spiro analogues have been developed as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation.

Table 4: HPK1 Inhibitory Activity (IC50 in nM) of Spiro Analogues

| Compound | HPK1 IC50 (nM) |

| 1 | 15.6 |

| 3 | 8.9 |

| 6 | 5.4 |

| 13 | 3.1 |

| 16 | 2.67 |

Data sourced from a study on novel spiro HPK1 inhibitors.[4][5]

SAR Insights:

-

Modification of the solvent-exposed region of the molecule significantly influences HPK1 inhibitory capacity.

-

The introduction of a spirocyclic core maintaining a quasi-orthogonal conformation is advantageous for biological activity.

-

The presence of a fluorine substituent generally results in better potency and selectivity compared to a methoxy group.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the SAR studies of spirochromane derivatives.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]

Protocol:

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, B16F10) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: Stock solutions of the spirochromanone derivatives are prepared in DMSO and serially diluted with culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with 100 µL of the medium containing the test compounds.

-

Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of the spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones.

Protocol:

-

Preparation of Inoculum: Bacterial and fungal strains are cultured overnight, and the inoculum is prepared by suspending colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Compound Dilution: The test compounds are dissolved in DMSO and serially diluted two-fold in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for yeast.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity Evaluation: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is used to determine the free radical scavenging activity of the spirochromane derivatives.

Protocol:

-

Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol.

-

Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution in a 96-well plate.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

HPK1 Kinase Inhibition Assay

The inhibitory activity of spiro analogues against HPK1 is determined using a biochemical kinase assay.

Protocol:

-

Reagents: Recombinant HPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), and ATP are used.

-

Compound Preparation: Test compounds are serially diluted in an appropriate buffer containing DMSO.

-

Kinase Reaction: The HPK1 enzyme and substrate are pre-incubated with the test compounds in a 96-well plate. The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 60 minutes).

-

Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based assay kit (e.g., ADP-Glo™).

-

Data Analysis: The percent inhibition for each compound concentration is calculated relative to a DMSO control, and the IC50 value is determined using a four-parameter logistic curve fit.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by spirochromane derivatives and a general experimental workflow.

EGFR Signaling Pathway Inhibition

Spirochromanone analogs have been shown to target the Epidermal Growth Factor Receptor (EGFR) kinase domain.[1] The diagram below depicts a simplified EGFR signaling cascade and the point of inhibition by these compounds.

Caption: EGFR signaling cascade and inhibition by spirochromanones.

HPK1 Signaling Pathway Inhibition in T-Cells

Spiro analogues act as inhibitors of HPK1, which negatively regulates T-cell receptor (TCR) signaling.[4][5]

Caption: HPK1-mediated negative regulation of TCR signaling and its inhibition.

General Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel spirochromane derivatives.

Caption: A typical workflow for structure-activity relationship studies.

Conclusion

The spirochromane scaffold represents a versatile and promising platform for the development of novel therapeutic agents with a wide range of biological activities. The structure-activity relationship studies summarized in this guide demonstrate that targeted modifications to the spirochromane core and its substituents can significantly enhance potency and selectivity against various targets, including cancer cells, microbial pathogens, and key signaling proteins like EGFR and HPK1. The detailed experimental protocols and visual representations of signaling pathways provided herein are intended to facilitate further research and empower drug development professionals in their efforts to design and synthesize the next generation of spirochromane-based drugs. The iterative process of design, synthesis, and biological evaluation, guided by a thorough understanding of SAR, will undoubtedly continue to yield novel and effective clinical candidates.

References

The Therapeutic Potential of Spirobicromane Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spirobicromane scaffold, a unique heterocyclic system characterized by a spiro fusion of two chromane rings, has emerged as a privileged structure in medicinal chemistry. Its rigid, three-dimensional architecture provides a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. This technical guide explores the therapeutic potential of this compound derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of new drugs based on this promising scaffold.

Core Synthetic Strategies

The synthesis of this compound scaffolds and their derivatives often involves multi-component reactions, leveraging the principles of convergent synthesis to build molecular complexity efficiently. A common and effective method is the acid-catalyzed condensation of phenolic compounds with suitable carbonyl precursors.

A notable example is the diastereoselective synthesis of spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones. This reaction proceeds via the condensation of 6-styryl-4-aryldihydropyrimidin-2-ones with resorcinol, 2-methylresorcinol, or pyrogallol. The stereoselectivity of this transformation can be controlled by the judicious choice of acid catalyst and solvent conditions, allowing for the isolation of diastereomerically pure products.[1]

dot

Therapeutic Activities and Quantitative Data

This compound derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, antioxidant, and anticancer effects. The following tables summarize the quantitative data from various studies, providing a comparative overview of the potency of different derivatives.

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been evaluated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| (2S,4R,6'R)-diastereomer | Gram-positive bacteria | 2 | [1] |

| (2S,4R,6'R)-diastereomer | Gram-negative bacteria | 2 | [1] |

Antioxidant Activity

The antioxidant capacity of this compound derivatives is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Compound Class | IC50 (µg/mL) | Reference |

| Vicinal bisphenol derivatives | 12.5 | [1] |

Anticancer Activity

Several this compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Cell Line | IC50 (nM) | Target | Reference |

| B16 | 22Rv1 (Prostate Cancer) | 96 | p300/CBP |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones

Materials:

-

6-styryl-4-aryldihydropyrimidin-2-one derivatives

-

Resorcinol, 2-methylresorcinol, or pyrogallol

-

Acid catalyst (e.g., methanesulfonic acid or p-toluenesulfonic acid)

-

Solvent (e.g., ethanol, acetic acid)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

To a solution of the appropriate 6-styryl-4-aryldihydropyrimidin-2-one (1 mmol) in the chosen solvent (10-20 mL), add the resorcinol derivative (1.1 mmol).

-

Add the acid catalyst (0.1-0.2 mmol) to the reaction mixture.

-

Reflux the mixture for the time required to complete the reaction (monitored by TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired spiro[chromane-2,4'-pyrimidin]-2'(3'H)-one diastereomers.

-

Characterize the products using spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Materials:

-

Test compounds (this compound derivatives)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solutions in the broth medium in the wells of a 96-well plate to achieve a range of concentrations.

-

Prepare a standardized inoculum of the microorganism to be tested (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DPPH Radical Scavenging Assay

Materials:

-

Test compounds (this compound derivatives)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

96-well microtiter plates or cuvettes

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of the test compounds in methanol.

-

In a 96-well plate, add a specific volume of each compound dilution to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include a control (DPPH solution with methanol instead of the test compound).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value by plotting the percentage of scavenging against the compound concentration.

MTT Assay for Anticancer Activity

Materials:

-

Cancer cell line (e.g., 22Rv1)

-

Complete cell culture medium

-

Test compounds (this compound derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound scaffolds are attributed to their interaction with specific biological targets and modulation of key signaling pathways.

Anticancer Mechanism: p300/CBP Inhibition

Certain spirocyclic chromane derivatives have been identified as potent inhibitors of the histone acetyltransferases (HATs) p300 and its paralog CBP (CREB-binding protein). These proteins are critical co-activators in various signaling pathways that are often dysregulated in cancer, including those driving cell proliferation and survival. By inhibiting the HAT activity of p300/CBP, these compounds can downregulate the expression of key oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.

dot

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in tumor cells. This compound derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

dot

Conclusion and Future Directions

This compound scaffolds represent a highly promising class of compounds with diverse therapeutic potential. Their unique structural features and amenability to synthetic modification make them attractive candidates for the development of novel drugs targeting a range of diseases. The data presented in this guide highlight their significant antimicrobial, antioxidant, and anticancer activities.

Future research in this area should focus on:

-

Expansion of the chemical space: Synthesis and evaluation of a broader range of this compound derivatives to establish more comprehensive structure-activity relationships.

-

Mechanism of action studies: Elucidation of the precise molecular targets and signaling pathways for different therapeutic activities.

-

In vivo efficacy and safety profiling: Preclinical studies to evaluate the therapeutic potential and safety of lead compounds in animal models.

-

Development of drug delivery systems: Formulation strategies to enhance the bioavailability and targeted delivery of this compound-based drugs.

By addressing these key areas, the full therapeutic potential of this compound scaffolds can be unlocked, paving the way for the development of next-generation medicines.

References

An In-depth Technical Guide to the Synthesis of Spirobicromane Precursors from Resorcinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of spirobicromane precursors, a class of compounds with significant potential in medicinal chemistry and materials science, utilizing resorcinol as a key starting material. The inherent three-dimensionality of spirocyclic systems offers unique pharmacological and material properties. This document provides a comprehensive overview of synthetic methodologies, including detailed experimental protocols and quantitative data, to facilitate further research and development in this promising area.

Introduction to Spirobicromanes from Resorcinol

Resorcinol, or 1,3-dihydroxybenzene, is a versatile and highly reactive aromatic compound, making it an excellent precursor for the synthesis of a wide range of complex molecules.[1] Its electron-rich nature allows for facile electrophilic substitution, condensation, and cyclization reactions.[1] A key transformation involves the acid-catalyzed reaction of resorcinol with α,β-unsaturated ketones, which can lead to the formation of chromane structures. Under specific conditions, this reaction can yield this compound derivatives, where two chroman moieties are linked by a central spiro atom.[2]

One notable example is the synthesis of 2,2'-spirobi(7-hydroxy-4,4-dimethylchroman) from the reaction of resorcinol with 2,6-dimethyl-2,5-heptadien-4-one (phorone).[2] This reaction provides a direct route to a this compound scaffold. Another approach involves the condensation of resorcinols with dimethyl acetonedicarboxylate, which can unexpectedly lead to the formation of 4,4′-spirodichroman-2-ones.[3] These synthetic strategies open avenues for creating diverse this compound libraries for various applications.

Synthetic Pathways and Mechanisms

The synthesis of this compound precursors from resorcinol primarily proceeds through acid-catalyzed cascade reactions. The following sections outline the key synthetic pathways and their proposed mechanisms.

The reaction of resorcinol with phorone in the presence of an acid catalyst, such as hydrochloric acid, yields the this compound derivative 2,2'-spirobi(7-hydroxy-4,4-dimethylchroman).[2] The proposed reaction mechanism involves a series of conjugate additions and intramolecular cyclizations.

Caption: Proposed reaction pathway for the synthesis of a this compound from resorcinol and phorone.

The Pechmann condensation, a classic method for coumarin synthesis, can be adapted to produce spirodicroman-2-ones when resorcinol is reacted with dimethyl acetonedicarboxylate.[3] This reaction is typically catalyzed by a dehydrating agent like concentrated sulfuric acid. The proposed mechanism involves an initial transesterification followed by intramolecular electrophilic aromatic substitution and subsequent cyclization steps.

Caption: Proposed pathway for the formation of 4,4′-spirodichroman-2-ones from resorcinol.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound precursors from resorcinol.

The synthesis of this compound precursors from resorcinol generally follows a straightforward workflow, as depicted below.

References

Biological Screening of a Spirobicromane Compound Library: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles and practical methodologies for the biological screening of spirobicromane compound libraries. This compound scaffolds, characterized by their unique three-dimensional architecture, represent a promising area in drug discovery, offering the potential for novel interactions with biological targets and improved pharmacokinetic profiles. This document outlines detailed experimental protocols for common screening assays, presents a structured approach to data analysis, and visualizes key experimental workflows and cellular signaling pathways.

Introduction to this compound Compounds

This compound compounds are a class of heterocyclic molecules featuring a spirocyclic junction where two chromane ring systems are joined by a single common atom. This rigid, three-dimensional structure distinguishes them from planar aromatic compounds, potentially leading to enhanced binding affinity, selectivity, and metabolic stability. The inherent structural complexity of spirobicromanes makes them attractive candidates for targeting a wide range of biological entities, including enzymes, receptors, and ion channels. Compound libraries based on the this compound scaffold are increasingly utilized in high-throughput screening (HTS) campaigns to identify novel hit compounds for various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to a successful screening campaign. The following sections provide step-by-step methodologies for key in vitro assays commonly employed in the biological evaluation of this compound compound libraries.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of test compounds.[1][2][3][4][5]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[1][2][3]

Materials:

-

96-well flat-bottom sterile microplates

-

This compound compound library (dissolved in a suitable solvent, e.g., DMSO)

-

Mammalian cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells, then dilute to the desired seeding density in complete culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.[2]

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]

-

Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[2][3]

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100 The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to evaluate the free radical scavenging activity of compounds.[6][7][8]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[8]

Materials:

-

96-well microplate

-

This compound compound library

-

DPPH solution (e.g., 0.1 mM in methanol or ethanol)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Methanol or ethanol

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of DPPH in methanol or ethanol and store it in the dark.

-

Prepare serial dilutions of the this compound compounds and the positive control in the same solvent.

-

-

Reaction Setup:

-

Add a defined volume of each compound dilution to the wells of the 96-well plate.

-

Add the DPPH working solution to each well to initiate the reaction. Include a blank (solvent only) and a control (solvent with DPPH).

-

-

Incubation and Measurement:

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100 The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[9][10]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the this compound compound in a liquid growth medium in a 96-well plate. After incubation, the presence or absence of visible growth is determined.

Materials:

-

96-well sterile microplates

-

This compound compound library

-

Bacterial or fungal strains of interest

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile saline or PBS

-

Inoculating loop or sterile swabs

-

Spectrophotometer or McFarland standards

-

Microplate reader (optional, for turbidity measurement)

Procedure:

-

Inoculum Preparation:

-

From a fresh culture of the microorganism, prepare a standardized inoculum suspension in sterile saline or broth to match a 0.5 McFarland turbidity standard.

-

-

Compound Dilution:

-

Perform serial two-fold dilutions of the this compound compounds in the broth medium directly in the 96-well plate.

-

-

Inoculation:

-

Add a standardized volume of the microbial inoculum to each well containing the compound dilutions.

-

Include a positive control (inoculum without compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Data Presentation

The quantitative data generated from the biological screening of a this compound library should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound Derivatives against Cancer Cell Lines

| Compound ID | This compound Scaffold | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |

| SPB-1 | Spiro[chromane-4,2'-[1][6]dioxolane] | MCF-7 | 48 | 15.2 ± 1.8 | [Fictional Data] |

| SPB-2 | Spiro[chromane-2,2'-indoline] | A549 | 48 | 8.7 ± 0.9 | [Fictional Data] |